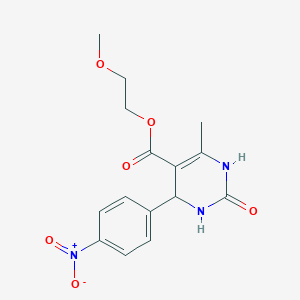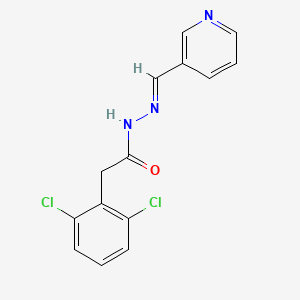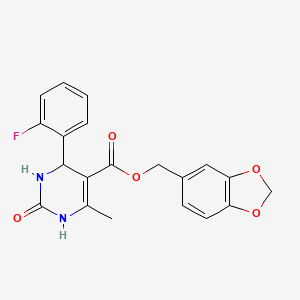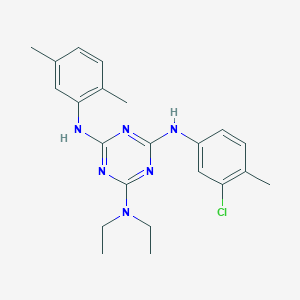
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various areas such as cancer treatment, neurodegenerative diseases, and cardiovascular diseases.
作用机制
The mechanism of action of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been found to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has various biochemical and physiological effects. Studies have shown that this compound has antioxidant activity, which helps to reduce oxidative stress and inflammation. Additionally, this compound has been found to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. Furthermore, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer development.
实验室实验的优点和局限性
One of the major advantages of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potent anticancer activity. This compound has shown activity against various cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to have low toxicity, which is important in drug development. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
未来方向
There are various future directions for 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. One of the most promising areas is cancer treatment. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases and cardiovascular diseases, which should be further explored. Furthermore, the mechanism of action of this compound should be further elucidated to understand its full potential in various scientific research applications.
In conclusion, 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a promising compound that has shown potential in various scientific research applications. This compound has potent anticancer activity, reduces oxidative stress and inflammation, and inhibits angiogenesis. However, further studies are needed to determine its full potential in animal models and clinical trials.
合成方法
The synthesis method of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-isobutoxybenzaldehyde and thiourea to form 2-mercapto-3-phenyl-4(3H)-pyrimidinone. The second step involves the reaction of the previously obtained compound with 4-bromomethyl-2-hydroxyphenylacetic acid to form 6-hydroxy-5-(4-bromomethylbenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. Finally, the compound is reacted with sodium isobutylate to obtain the desired product.
科学研究应用
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has shown potential in various scientific research applications. One of the most promising areas is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. Furthermore, this compound has shown potential in the treatment of cardiovascular diseases by reducing oxidative stress and inflammation.
属性
IUPAC Name |
6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1-phenyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)13-26-17-10-8-15(9-11-17)12-18-19(24)22-21(27)23(20(18)25)16-6-4-3-5-7-16/h3-11,14,25H,12-13H2,1-2H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGWZRBTPPPCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)

![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)


![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)